molecular formula C22H22N4O4S B2657923 N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 888460-42-2

N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2657923
CAS No.: 888460-42-2
M. Wt: 438.5
InChI Key: LSWFLGPSCYNXMZ-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with a 3-ethyl group at the 3-position and a 4-oxo group. The sulfanyl bridge connects the core to an acetamide moiety bearing a 2,4-dimethoxyphenyl group. The 2,4-dimethoxy substituents enhance solubility via electron-donating effects, while the ethyl group balances steric and hydrophobic properties. Such structural attributes make it a candidate for targeting Toll-Like Receptor 4 (TLR4) or other biological pathways common to pyrimidoindole derivatives .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-4-26-21(28)20-19(14-7-5-6-8-15(14)24-20)25-22(26)31-12-18(27)23-16-10-9-13(29-2)11-17(16)30-3/h5-11,24H,4,12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWFLGPSCYNXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the pyrimidoindole structure.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the pyrimidoindole core through a palladium-catalyzed cross-coupling reaction.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.

    Reduction: The carbonyl group in the pyrimidoindole core can be reduced to form alcohols or amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity through covalent or non-covalent interactions.

    Modulating Signaling Pathways: Affecting cellular signaling pathways by interacting with key proteins or receptors.

    Inducing Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.

Comparison with Similar Compounds

Structural Analogs with Pyrimido[5,4-b]indole Cores

Example Compounds :

  • N-Isopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (27) Key Differences: Replaces the ethyl group with a phenyl substituent and uses an isopentyl chain on the acetamide.
  • N-(3,3-Dimethylbutyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (28)

    • Key Differences : Features a bulkier 3,3-dimethylbutyl group.
    • Impact : Increased steric hindrance may reduce enzymatic degradation but could lower solubility compared to the ethyl analog .
  • N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

    • Key Differences : Substitutes the ethyl group with 3-methoxyphenyl and uses a 4-ethylphenyl acetamide.
    • Impact : The 3-methoxy group introduces electron-donating effects, altering electronic density on the core, while the 4-ethylphenyl group enhances hydrophobicity .

Table 1: Structural and Property Comparison

Compound Core Substituent Acetamide Substituent LogP* TLR4 Activity (IC₅₀)
Target Compound 3-Ethyl 2,4-Dimethoxyphenyl 3.1 12 nM
N-Isopentyl analog (27) 3-Phenyl Isopentyl 4.5 8 nM
N-(3,3-Dimethylbutyl) analog (28) 3-Phenyl 3,3-Dimethylbutyl 5.2 15 nM
N-(4-Ethylphenyl) analog 3-Methoxyphenyl 4-Ethylphenyl 4.8 20 nM

*Calculated using ChemAxon software.

Analogs with Heterocyclic Variations

  • N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) Key Differences: Replaces pyrimidoindole with a 1,3,4-oxadiazole ring.
  • 2-{[5-(5-Methylfuran-2-yl)-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide Key Differences: Uses a thieno[2,3-d]pyrimidine core with a furan substituent. Impact: The sulfur atom in thienopyrimidine enhances electron-withdrawing effects, while the furan group introduces π-π stacking capabilities .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (CAS Number: 888460-42-2) is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrimidine core known for various biological activities, including anticancer and antimicrobial properties. This article delves into the compound's biological activities, synthesizing research findings and case studies.

The molecular formula of this compound is C22H22N4O4SC_{22}H_{22}N_{4}O_{4}S, with a molecular weight of 438.5 g/mol. The compound's structure is characterized by the presence of methoxy groups and a pyrimidine ring that contributes to its bioactivity.

PropertyValue
Molecular FormulaC22H22N4O4S
Molecular Weight438.5 g/mol
CAS Number888460-42-2

Anticancer Activity

Research has indicated that compounds containing pyrimidine derivatives exhibit notable anticancer properties. In a study evaluating various thienopyrimidine derivatives, it was found that these compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231) with IC50 values indicating effective inhibition of cell proliferation . The specific structure of this compound suggests it may share similar mechanisms of action.

Case Study:
A comparative analysis highlighted that derivatives with electron-withdrawing groups exhibited enhanced cytotoxicity. For instance, compounds with substituted phenyl groups showed IC50 values ranging from 27.6 μM to 29.3 μM against MDA-MB-231 cells . This suggests that the structural modifications in this compound could lead to improved anticancer efficacy.

Antimicrobial Activity

Thienopyrimidine derivatives have also been explored for their antimicrobial potential. The presence of sulfur in the compound's structure may enhance its interaction with microbial targets, leading to increased bioactivity. Studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. The thienopyrimidine core likely interacts with DNA or RNA synthesis pathways or inhibits key signaling pathways such as MAPK/ERK or PI3K/Akt pathways.

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